![molecular formula C27H23ClN2O5 B2752862 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 866342-81-6](/img/structure/B2752862.png)
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide, also known as CEMOXA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CEMOXA belongs to the class of quinoline-based compounds and is known for its anti-inflammatory and anti-cancer properties.
科学的研究の応用
Medicinal Chemistry and Drug Design
Research in medicinal chemistry has explored compounds with structural similarities for their potential therapeutic applications. For instance, quinoline and acetamide derivatives have been investigated for their analgesic, anti-inflammatory, and antimalarial activities. These studies highlight the potential of such compounds in drug development for various diseases, suggesting that 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide may also hold promise for similar therapeutic applications (Alagarsamy et al., 2015).
Environmental Science and Biodegradation
In environmental science, studies have focused on the biodegradation pathways of chloroacetamide herbicides, which share functional groups with the compound . These investigations provide insights into how such compounds may degrade in natural settings, aiding in the assessment of their environmental impact and persistence. Understanding the metabolic pathways of similar compounds can inform environmental risk assessments and the development of strategies for mitigating potential pollution (Lee & Kim, 2022).
Pharmacology and Biological Activity
Pharmacological studies have evaluated the biological activities of related quinoline and acetamide compounds, assessing their antifungal, antibacterial, and cytotoxic properties. These investigations reveal the broad spectrum of biological activities exhibited by compounds within this chemical class, suggesting potential applications in developing new antimicrobial and anticancer agents. The synthesis and characterization of new derivatives, including their antimicrobial activities, underscore the relevance of such compounds in pharmaceutical research and development (Desai et al., 2007).
作用機序
Target of Action
Similar compounds have been found to targetProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its target enzyme to modulate its activity . The specific interactions and resulting changes would need to be determined through further experimental studies.
Biochemical Pathways
The compound likely affects the biochemical pathways related to the production of prostaglandins, given its potential target . Prostaglandins are involved in a variety of physiological processes, including inflammation, pain sensation, and the regulation of blood flow. By modulating the activity of Prostaglandin G/H synthase 1, the compound could potentially influence these processes.
Result of Action
If the compound does indeed target prostaglandin g/h synthase 1 and modulate its activity, it could potentially affect the production of prostaglandins and thereby influence related physiological processes such as inflammation and pain sensation .
特性
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-3-35-20-10-8-19(9-11-20)29-25(31)16-30-15-23(26(32)17-4-6-18(28)7-5-17)27(33)22-14-21(34-2)12-13-24(22)30/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVAFFZAJGTFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(6-Cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid](/img/structure/B2752781.png)


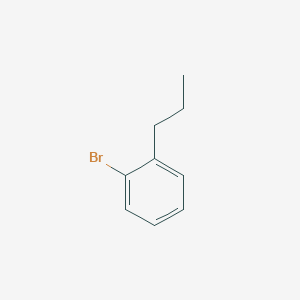
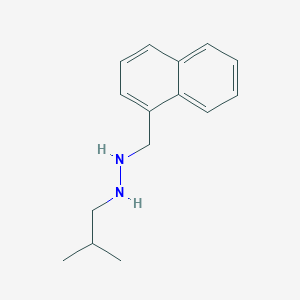
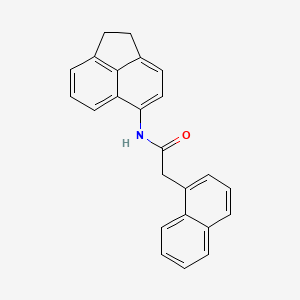
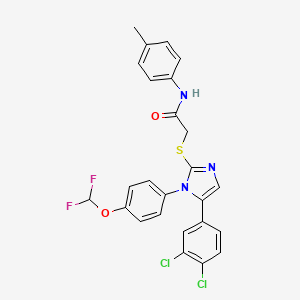
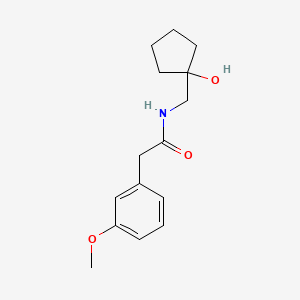
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate](/img/structure/B2752792.png)
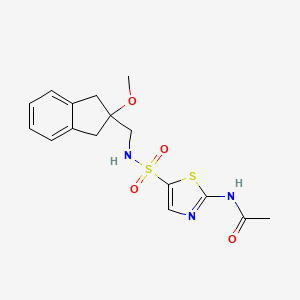
![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide](/img/no-structure.png)
![(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2752796.png)
![1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2752797.png)
![1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2752800.png)